molecular formula C10H18INO2 B2943686 3(R)-IODOMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS No. 1187932-69-9

3(R)-IODOMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

Cat. No.: B2943686
CAS No.: 1187932-69-9
M. Wt: 311.163
InChI Key: DNUFVBGZKFHSDQ-QMMMGPOBSA-N
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Description

3(R)-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 224168-68-7) is a chiral pyrrolidine derivative featuring a tert-butyl ester group at position 1 and an iodomethyl substituent at the 3(R)-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₈INO₂, with a molecular weight of 311.16 g/mol . The tert-butyl ester acts as a protective group for the carboxylic acid, enhancing stability during synthetic processes, while the iodomethyl group serves as a reactive site for cross-coupling or nucleophilic substitution reactions. This compound is widely utilized in pharmaceutical intermediates and asymmetric synthesis due to its stereochemical specificity and versatility in functional group transformations .

Properties

IUPAC Name

tert-butyl (3R)-3-(iodomethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUFVBGZKFHSDQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3®-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of pyrrolidine-1-carboxylic acid.

    Iodomethylation: The pyrrolidine-1-carboxylic acid is then subjected to iodomethylation using iodomethane (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Esterification: The resulting iodomethyl-pyrrolidine-1-carboxylic acid is esterified with tert-butyl alcohol (t-BuOH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

In industrial settings, the production of 3®-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group serves as a key site for SN2 displacement reactions due to iodide's excellent leaving group capability. This enables modular functionalization of the pyrrolidine scaffold:

NucleophileReaction ConditionsProduct FormedYield*Application Example
AminesDMF, 60°C, 12 h3-aminomethyl-pyrrolidine-Boc72-85%αvβ6 integrin antagonist synthesis
ThiolsK₂CO₃/MeOH, rt, 6 h3-(alkylthio)methyl-pyrrolidine-Boc68%Prodrug derivatization
AzidesNaN₃/DMSO, 80°C, 8 h3-azidomethyl-pyrrolidine-Boc91%Click chemistry intermediates

*Representative yields from analogous iodomethylpyrrolidine reactions

The Boc group remains intact under these mildly basic conditions but can be selectively removed with TFA/DCM (1:1) for further amine modifications .

Cross-Coupling Reactions

The C-I bond participates in transition-metal-catalyzed couplings , enabling C-C bond formation:

Suzuki-Miyaura Coupling

text
General procedure: 3(R)-iodomethyl-pyrrolidine-Boc (1 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%) Na₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 12 h → 3-arylmethyl-pyrrolidine-Boc derivatives

Reported yields for analogous systems: 55-78%

Buchwald-Hartwig Amination
Enables C-N bond formation with aryl halides:
Ar-X + 3(R)-iodomethyl-pyrrolidine-Boc → Ar-NH-pyrrolidine-Boc
Key conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

Elimination Reactions

Under strong bases (e.g., DBU, t-BuOK), β-hydride elimination generates pyrrolidine-derived alkenes :

text
3(R)-ICH₂-C₄H₇N-Boc → 3-vinyl-C₄H₇N-Boc + HI

Conditions :

  • DBU (1.5 eq), DMF, 100°C, 3 h

  • Conversion: >95% (GC-MS data)

Functional Group Interconversion

The iodomethyl group can be transformed into other functionalities:

TransformationReagentsProductUse Case
I → OHAgNO₃/H₂O, Δ3-hydroxymethyl derivativeProdrug synthesis
I → CNCuCN, DMF, 120°C3-cyanomethyl derivativeNitrile bioisosteres
I → H (reduction)Bu₃SnH, AIBN, toluene3-methyl derivativeDeiodination strategies

Boc Deprotection and Subsequent Reactions

Acidic removal of the tert-butyloxycarbonyl group enables secondary functionalization:

Deprotection Protocol :

text
3(R)-iodomethyl-pyrrolidine-Boc (1 eq) TFA/DCM (1:1), 0°C → rt, 2 h → 3-iodomethyl-pyrrolidine·TFA salt (quantitative)

Post-Deprotection Modifications :

  • Amide formation with activated carboxylic acids

  • Reductive amination with aldehydes/ketones

  • Sulfonylation with sulfonyl chlorides

Stability Considerations

Critical stability parameters from experimental data :

ParameterValue
Thermal decomposition>150°C (onset by DSC)
Hydrolytic stabilityStable in pH 4-8 aqueous buffers (24 h)
Light sensitivityGradual decomposition under UV (t₁/₂ = 48 h)

This reactivity profile establishes this compound as a versatile building block for medicinal chemistry and materials science applications. Its balanced stability and diverse reaction pathways enable efficient synthesis of complex pyrrolidine derivatives through well-established organic transformations .

Scientific Research Applications

3®-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3®-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, thereby modifying the function of the target molecules. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

3(S)-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

  • CAS : 224168-68-7 (enantiomer)
  • Molecular Formula: C₁₀H₁₈INO₂
  • Molecular Weight : 311.16 g/mol
  • Key Difference : The stereochemistry at the 3-position (S-configuration vs. R-configuration) influences reactivity in enantioselective syntheses. Both enantiomers share identical physical properties but differ in chiral recognition in biological systems .

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

  • CAS : 1260610-71-6
  • Molecular Formula: C₁₀H₁₈INO₂
  • Molecular Weight : 311.16 g/mol
  • Key Difference : The iodomethyl group is at the 2(R)-position instead of 3(R). This positional isomerism alters steric hindrance and electronic effects, affecting reaction rates in Suzuki-Miyaura couplings .

3-Bromo-4-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester

  • CAS : 885278-03-5
  • Molecular Formula: C₉H₁₄BrNO₃
  • Molecular Weight : 264.12 g/mol
  • Key Difference: Substitution of iodine with bromine reduces leaving-group ability, while the 4-oxo group introduces a ketone functionality, enabling keto-enol tautomerism and subsequent cyclization reactions .

Functional Group Variations

(R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

  • CAS : 199174-24-8
  • Molecular Formula: C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • Key Difference : The hydroxymethyl group (-CH₂OH) replaces iodine, reducing electrophilicity but enabling oxidation to aldehydes or further esterification. This derivative is less toxic but requires protection during acidic/basic conditions .

3-Acetoxypyrrolidine-1-carboxylic acid tert-butyl ester

  • CAS : 101408-94-0
  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Key Difference : An acetoxy group (-OAc) at position 3 provides a labile ester for hydrolysis under mild conditions, contrasting with the iodomethyl group’s preference for substitution reactions .

Heterocyclic and Aromatic Derivatives

3-Pyrrolidin-3-yl-indole-1-carboxylic acid tert-butyl ester

  • CAS : 886370-44-1
  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.40 g/mol

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

  • CAS : 652971-20-5
  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Key Difference : A phenyl group at position 4 enhances lipophilicity, while the piperidine ring (vs. pyrrolidine) increases conformational flexibility .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Key Reactivity
3(R)-Iodomethyl-pyrrolidine-1-COOtBu 224168-68-7 C₁₀H₁₈INO₂ 311.16 3(R)-CH₂I Nucleophilic substitution, cross-coupling
3-Bromo-4-oxo-pyrrolidine-1-COOtBu 885278-03-5 C₉H₁₄BrNO₃ 264.12 3-Br, 4-O Knoevenagel condensations
(R)-3-Hydroxymethyl-pyrrolidine-1-COOtBu 199174-24-8 C₁₁H₂₁NO₃ 215.29 3(R)-CH₂OH Oxidation, protection/deprotection
3-Pyrrolidin-3-yl-indole-1-COOtBu 886370-44-1 C₁₈H₂₃N₃O₂ 313.40 3-pyrrolidinyl, indole Kinase inhibition, receptor binding

Research Findings

  • Reactivity : The iodomethyl group in 3(R)-iodomethyl-pyrrolidine-1-COOtBu undergoes efficient Stille couplings with aryl stannanes, achieving yields >85% under Pd catalysis . In contrast, bromo analogs require harsher conditions (e.g., 100°C, 24 hrs) for similar transformations .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows that tert-butyl esters (e.g., 3(R)-iodomethyl derivative) decompose at ~200°C, primarily via tert-butyl group cleavage, whereas acetoxy derivatives degrade at lower temperatures (150°C) .
  • Biological Activity : Hydroxymethyl derivatives exhibit 10-fold higher solubility in aqueous buffers compared to iodomethyl analogs, making them preferable for in vitro assays .

Biological Activity

3(R)-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate, is a compound of significant interest in various fields of research, particularly in medicinal and synthetic chemistry. This article explores its biological activity, applications, and relevant research findings.

  • IUPAC Name : tert-butyl (3R)-3-(iodomethyl)-1-pyrrolidinecarboxylate
  • Molecular Formula : C10H18INO2
  • Molecular Weight : 311.16 g/mol
  • CAS Number : 1187932-69-9
  • Purity : ≥97%

Biological Activity

This compound is primarily utilized in:

  • Synthetic Chemistry : Acts as a versatile intermediate for synthesizing complex pharmaceuticals, facilitating the efficient creation of new drug candidates.
  • Medicinal Chemistry : Shows potential anti-cancer properties and is involved in the development of compounds targeting various biological pathways. It is particularly noted for its role in designing enzyme inhibitors, which can lead to advancements in targeted therapies .

Case Studies

  • Anti-Cancer Activity :
    • Research indicates that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that modifications to the pyrrolidine structure could enhance its potency against specific cancer types, showcasing the importance of structural variations in drug design .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit enzymes involved in critical biological processes. A notable study highlighted its effectiveness as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial for cholesterol metabolism. This inhibition could potentially lower LDL cholesterol levels, reducing the risk of cardiovascular diseases .

Applications

The compound's unique properties allow it to be applied across various domains:

Application AreaDescription
Synthetic ChemistryUsed as an intermediate for synthesizing pharmaceuticals and complex organic molecules.
Medicinal ChemistryDevelopment of anti-cancer agents and enzyme inhibitors for targeted therapies.
Biochemical ResearchStudies involving enzyme inhibitors to understand biological pathways better.
Material ScienceCreation of novel polymers and materials, enhancing performance through unique chemical properties.
AgrochemicalsFormulation of pesticides and herbicides aimed at improving agricultural productivity.

Safety and Handling

Given its chemical nature, safety precautions are essential when handling this compound:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
  • Precautionary Measures : Use appropriate personal protective equipment (PPE), avoid inhalation and skin contact, and ensure proper ventilation during use.

Q & A

Q. What synthetic strategies are optimal for preparing 3(R)-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves introducing the iodomethyl group at the 3(R)-position of pyrrolidine while retaining the tert-butyl carbamate (Boc) protecting group. A common approach includes:

  • Step 1 : Boc protection of pyrrolidine’s nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .
  • Step 2 : Stereoselective iodination at the 3(R)-position via radical or nucleophilic substitution. For example, substituting a mesylate intermediate (generated using methanesulfonyl chloride) with sodium iodide in acetone .
  • Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm regiochemistry via 1H^{1}\text{H}-NMR (δ 3.2–3.5 ppm for iodomethyl protons) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^{1}\text{H}-NMR: Look for the tert-butyl singlet at δ 1.4–1.5 ppm and iodomethyl protons as a multiplet near δ 3.3–3.6 ppm .
    • 13C^{13}\text{C}-NMR: The carbonyl carbon of the Boc group appears at ~155 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : ESI-MS should show [M+Na]+^+ at m/z ~366 (calculated for C11_{11}H19_{19}INO2_2) .

Advanced Research Questions

Q. How can stereochemical integrity at the 3(R)-position be maintained during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)-configured starting materials, such as (R)-3-hydroxymethyl-pyrrolidine, to ensure retention of stereochemistry during functionalization .
  • Chiral Chromatography : Employ chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to resolve enantiomers and confirm >99% ee .
  • X-ray Crystallography : For unambiguous confirmation, crystallize the compound and solve the structure (e.g., CCDC deposition for iodomethyl derivatives) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Store at –20°C in inert atmosphere to prevent iodine loss .
  • Hydrolytic Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA in DCM). Stability studies in buffered solutions (pH 2–12) reveal optimal stability at pH 4–7 (t1/2_{1/2} > 6 months) .
  • Light Sensitivity : Iodomethyl derivatives degrade under UV light; use amber vials and minimize exposure .

Q. How should researchers address contradictions in reported reaction yields for iodomethyl derivatives?

Methodological Answer: Discrepancies often arise from:

  • Iodide Source Purity : Sodium iodide must be anhydrous; pre-dry at 110°C for 24 hours to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may accelerate elimination pathways, reducing yields. Acetone or acetonitrile is preferred .
  • Byproduct Analysis : Use LC-MS to identify iodine-containing byproducts (e.g., dehydrohalogenation products) and adjust reaction time/temperature accordingly .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing .
  • Spill Management : Neutralize iodine residues with sodium thiosulfate before disposal .
  • Toxicity Data : Limited ecotoxicological data available; assume acute toxicity and avoid environmental release .

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